
Epsilon-(gamma-glutamyl)-lysine (TFA)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Epsilon-(gamma-glutamyl)-lysine (TFA) is a compound formed by the enzymatic action of gamma-glutamyl transferase. This enzyme facilitates the transfer of gamma-glutamyl groups from glutamyl peptides to other peptides or water. The compound plays a significant role in various biological processes, including amino acid transport, cellular redox control, drug detoxification, apoptosis, and DNA fragmentation .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Epsilon-(gamma-glutamyl)-lysine (TFA) involves the enzymatic action of gamma-glutamyl transferase. The enzyme catalyzes the transfer of the gamma-glutamyl group from a donor molecule to the lysine residue. The reaction conditions typically include an optimal pH of 8.0 and a temperature of 37°C .
Industrial Production Methods: Industrial production of gamma-glutamyl compounds, including Epsilon-(gamma-glutamyl)-lysine (TFA), often employs microbial fermentation. This method is cost-effective and environmentally friendly, utilizing renewable biomass as the raw material .
Análisis De Reacciones Químicas
Types of Reactions: Epsilon-(gamma-glutamyl)-lysine (TFA) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products.
Reduction: Reduction reactions can alter the functional groups within the molecule.
Substitution: Substitution reactions can replace specific groups within the compound.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions vary depending on the desired reaction but generally involve controlled temperatures and pH levels .
Major Products: The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted gamma-glutamyl compounds .
Aplicaciones Científicas De Investigación
Epsilon-(gamma-glutamyl)-lysine (TFA) has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of Epsilon-(gamma-glutamyl)-lysine (TFA) involves the enzymatic transfer of the gamma-glutamyl group to the lysine residue. This process is facilitated by gamma-glutamyl transferase, which plays a crucial role in maintaining cellular redox homeostasis and detoxifying xenobiotics . The molecular targets include various peptides and amino acids, and the pathways involved are primarily related to the gamma-glutamyl cycle .
Comparación Con Compuestos Similares
Gamma-glutamylcysteine: Another gamma-glutamyl compound involved in glutathione synthesis.
Gamma-glutamylglutamine: Known for its role in stabilizing glutamine in aqueous solutions.
Uniqueness: Epsilon-(gamma-glutamyl)-lysine (TFA) is unique due to its specific enzymatic formation and its involvement in a wide range of biological processes. Its ability to participate in various chemical reactions and its applications in multiple fields make it a compound of significant interest .
Propiedades
Fórmula molecular |
C13H22F3N3O7 |
|---|---|
Peso molecular |
389.32 g/mol |
Nombre IUPAC |
(2S)-2-amino-6-[[(4S)-4-amino-4-carboxybutanoyl]amino]hexanoic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C11H21N3O5.C2HF3O2/c12-7(10(16)17)3-1-2-6-14-9(15)5-4-8(13)11(18)19;3-2(4,5)1(6)7/h7-8H,1-6,12-13H2,(H,14,15)(H,16,17)(H,18,19);(H,6,7)/t7-,8-;/m0./s1 |
Clave InChI |
IFWOIXLZOCCWNI-WSZWBAFRSA-N |
SMILES isomérico |
C(CCNC(=O)CC[C@@H](C(=O)O)N)C[C@@H](C(=O)O)N.C(=O)(C(F)(F)F)O |
SMILES canónico |
C(CCNC(=O)CCC(C(=O)O)N)CC(C(=O)O)N.C(=O)(C(F)(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(4S)-4-Ethyl-7,8-dihydro-4-hydroxy-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione-d5](/img/structure/B12413736.png)
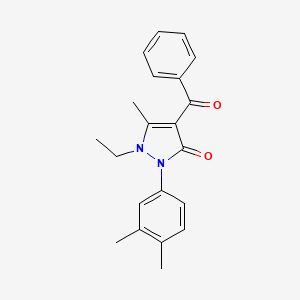





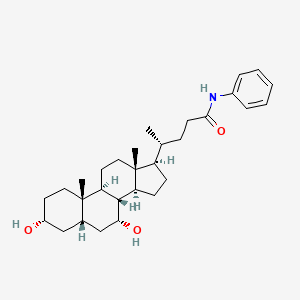

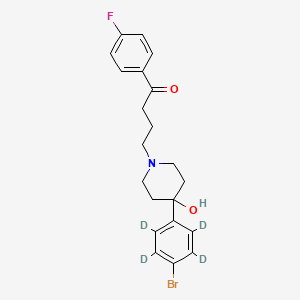
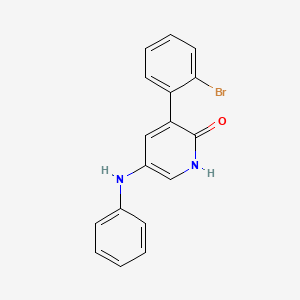
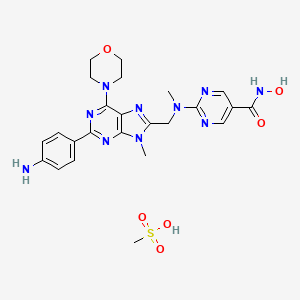

![N-[(3R)-1-cyanopyrrolidin-3-yl]-3-(2-phenoxyphenyl)-1H-pyrazole-5-carboxamide](/img/structure/B12413795.png)
